molecular formula C13H15BrO3 B2997100 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde CAS No. 690992-20-2

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Cat. No.: B2997100
CAS No.: 690992-20-2
M. Wt: 299.164
InChI Key: YAOAKUATRPXWMZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C13H15BrO4 It is a derivative of benzaldehyde, featuring bromine, cyclopentyloxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of cyclopentyloxy and methoxy groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized to minimize impurities and maximize efficiency, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Oxidation: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-(cyclopentyloxy)benzaldehyde
  • 3-Bromo-5-methoxybenzaldehyde

Uniqueness

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is unique due to the presence of both cyclopentyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-4-cyclopentyloxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOAKUATRPXWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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